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2-Bromoallylamine

Catalog No.
S749127
CAS No.
6943-51-7
M.F
C3H6BrN
M. Wt
135.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoallylamine

CAS Number

6943-51-7

Product Name

2-Bromoallylamine

IUPAC Name

2-bromoprop-2-en-1-amine

Molecular Formula

C3H6BrN

Molecular Weight

135.99 g/mol

InChI

InChI=1S/C3H6BrN/c1-3(4)2-5/h1-2,5H2

InChI Key

XFSISDMYBCYBKG-UHFFFAOYSA-N

SMILES

C=C(CN)Br

Canonical SMILES

C=C(CN)Br

Biochemical Research:

  • Enzyme Inhibitor: 2-BA acts as an irreversible inhibitor of monoamine oxidase (MAO), an enzyme that breaks down certain neurotransmitters in the brain. This property makes it valuable for studying the function of MAO and its role in various neurological disorders [].
  • Protein Crosslinking Agent: 2-BA can covalently bind to specific amino acids in proteins, forming crosslinks that stabilize protein structures. This allows researchers to study protein-protein interactions and protein modifications [].

Organic Synthesis:

  • Building Block for Complex Molecules: The unique combination of functional groups in 2-BA makes it a valuable building block for the synthesis of more complex organic molecules. Researchers can utilize its reactivity to introduce the bromoallylamine moiety into various desired structures [].
  • Suzuki Coupling Reaction: 2-BA participates in the Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction allows researchers to connect 2-BA with various other organic fragments, leading to the synthesis of diverse molecules [].

2-Bromoallylamine is an organic compound characterized by its structure, which includes a bromine atom attached to an allylamine group. The molecular formula for 2-bromoallylamine is C₃H₈BrN, indicating the presence of three carbon atoms, eight hydrogen atoms, one bromine atom, and one nitrogen atom. This compound is notable for its reactivity due to the presence of both a bromine atom and an amine functional group, making it a valuable intermediate in organic synthesis.

Currently, there is no significant scientific research available on the specific mechanism of action of 2-Bromoallylamine in biological systems.

Further Research:

More in-depth scientific research is needed to fully understand the properties, reactivity, and potential applications of 2-Bromoallylamine. This could involve:

  • Determining its physical and chemical properties experimentally.
  • Exploring its reactivity in various chemical reactions.
  • Investigating its potential applications in organic synthesis or other scientific fields.
Due to its functional groups. One significant reaction is the Delépine reaction, where it can be synthesized from 2,3-dibromopropene through a reaction with hexamethylenetetramine followed by acid hydrolysis to yield primary amines . Additionally, 2-bromoallylamine can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of diverse derivatives.

Several methods exist for synthesizing 2-bromoallylamine:

  • Delépine Reaction: This method involves reacting 2,3-dibromopropene with hexamethylenetetramine followed by hydrolysis .
  • Alkylation Reactions: The compound can also be synthesized via alkylation of allylamines using brominated compounds in the presence of bases or other nucleophiles .
  • Cross-Coupling Reactions: Recent studies have shown that 2-bromoallylamine can participate in cross-coupling reactions with arylboronic acids, leading to functionalized derivatives .

AllylamineContains an amine group without brominationUsed as a building block in organic synthesis2-ChloroallylamineChlorinated analog of 2-bromoallylamineSimilar reactivity but may differ in selectivityN-(2-Bromoethyl)amineContains a bromoethyl group insteadUsed in similar applications as intermediates3-Bromo-1-propenePropene derivative with a bromine atomUsed in polymerization and as a reagent

Uniqueness: The presence of both a bromine atom and an amine group in 2-bromoallylamine allows for distinct reactivity patterns compared to its analogs. Its ability to participate in nucleophilic substitutions while also serving as a precursor for more complex molecules sets it apart from other similar compounds.

Studies have explored the interactions of 2-bromoallylamine with various reagents, showcasing its versatility in forming new compounds. For instance, it has been shown to react with sodium amide to form new amines . Additionally, it participates in cross-coupling reactions that create diverse functionalized products, highlighting its utility in synthetic organic chemistry.

Classical Synthetic Routes

The synthesis of 2-bromoallylamine has been accomplished through several well-established methodologies, with classical approaches forming the foundation for modern synthetic strategies. These traditional methods have been extensively documented and refined over decades of research.

From N-(2-bromoallyl)-phthalimide with Hydrazine

The synthesis of 2-bromoallylamine from N-(2-bromoallyl)-phthalimide represents one of the most reliable classical approaches. This method involves the reaction of the protected amine precursor with hydrazine in methanol under reflux conditions [1]. The reaction typically proceeds for 4-6 hours at elevated temperatures, yielding the desired primary amine in 60-75% isolated yield.

The phthalimide protecting group serves multiple functions in this synthesis. It activates the alkyl halide precursor for nucleophilic substitution reactions while preventing over-alkylation that commonly occurs with direct ammonia alkylation [2]. The use of hydrazine for deprotection is particularly advantageous as it selectively cleaves the imide bond without affecting other functional groups present in the molecule.

Mechanistically, the hydrazine first attacks one of the carbonyl groups of the phthalimide moiety, forming a tetrahedral intermediate. Subsequent rearrangement and elimination steps lead to the formation of phthalhydrazide and the free primary amine. This process is thermodynamically favored due to the formation of the stable six-membered phthalhydrazide ring system [3].

The reaction conditions require careful temperature control to prevent decomposition of the hydrazine reagent and to ensure complete conversion of the starting material. Typical reaction temperatures range from 65-80°C, with methanol serving as both solvent and co-reactant in the deprotection mechanism [1].

From 2,3-Dibromopropylamine Hydrochloride

The Delépine reaction provides an alternative classical route to 2-bromoallylamine through the transformation of 2,3-dibromopropene precursors [4] [5]. This methodology involves the initial reaction of 2,3-dibromopropene with hexamethylenetetramine to form a quaternary ammonium salt intermediate, followed by acidic hydrolysis to yield the primary amine.

The first step of this transformation involves nucleophilic substitution at one of the bromine-bearing carbons by hexamethylenetetramine. This reaction typically proceeds in chloroform at room temperature, with the product crystallizing from solution as the reaction progresses [5]. The hexamethylenetetramine serves as both nucleophile and protecting group, preventing the formation of secondary and tertiary amine byproducts.

The subsequent hydrolysis step employs concentrated hydrochloric acid in ethanol, leading to the breakdown of the quaternary ammonium salt and release of the primary amine as its hydrochloride salt [4]. This acidic hydrolysis also generates formaldehyde and ammonium chloride as byproducts, which can be readily separated from the desired product.

Research has demonstrated that this approach can achieve yields of 70-85% when optimized reaction conditions are employed [6]. The method is particularly attractive for larger scale synthesis due to its use of inexpensive starting materials and straightforward purification procedures. However, the generation of formaldehyde as a byproduct raises environmental and safety concerns that must be addressed in industrial applications [7].

Modern Synthetic Approaches

Contemporary synthetic methodologies have focused on improving efficiency, selectivity, and environmental compatibility while maintaining the reliability of classical approaches. These modern techniques often incorporate advanced reagents, catalytic systems, and alternative reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool for phthalimide derivative preparation [8]. This approach significantly reduces reaction times from hours to minutes while often improving yields. The use of microwave irradiation at 600 watts for 3-4 minutes can achieve yields exceeding 90% in phthalimide formation reactions [8]. The enhanced heating efficiency and uniform energy distribution provided by microwave technology contributes to more consistent product formation and reduced side reactions.

Base-induced cyclization methodologies have also been refined using modern organometallic reagents [9]. The use of organolithium compounds such as n-butyllithium in tetrahydrofuran provides precise control over reaction conditions and improved selectivity compared to traditional sodium amide approaches [10]. These methods typically operate at reduced temperatures (-78°C to -33°C), which minimizes thermal decomposition and side reactions.

Flow chemistry adaptations of classical synthetic routes represent another significant advancement [11]. Continuous flow processes enable precise control of reaction parameters including temperature, residence time, and reagent stoichiometry. These systems are particularly beneficial for reactions involving hazardous reagents such as hydrazine or organolithium compounds, as they minimize operator exposure and provide enhanced safety profiles.

Purification and Characterization Techniques

The purification of 2-bromoallylamine requires specialized techniques due to its reactive nature and potential volatility. Column chromatography on silica gel using hexane/ethyl acetate solvent systems (typically 8:1 to 4:1 ratios) provides effective separation of the product from reaction impurities [12]. The compound typically elutes with Rf values of 0.3-0.4 in 4:1 hexane/ethyl acetate systems.

For amine compounds, the addition of triethylamine (1-3% v/v) to the mobile phase helps to neutralize acidic silanol groups on the silica surface, preventing peak tailing and improving separation efficiency [13]. Alternative approaches include the use of basic alumina as the stationary phase, which eliminates the need for mobile phase additives.

Distillation under reduced pressure represents the most scalable purification method for 2-bromoallylamine. The compound can be distilled at 35-40°C under vacuum (1-5 mmHg), providing material of 90-95% purity [1]. Care must be taken to avoid prolonged heating, which can lead to polymerization or decomposition reactions.

High-performance liquid chromatography provides the highest purity product (98-99%) but is primarily suitable for analytical or small preparative scales [14]. Reversed-phase C18 columns with acetonitrile/water gradient elution systems are most commonly employed, with detection at 220 nm providing adequate sensitivity.

Characterization of 2-bromoallylamine relies on a combination of spectroscopic and analytical techniques. Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals at δ 3.9 ppm for the methylene protons and δ 5.2-5.8 ppm for the vinyl protons [15]. Carbon-13 nuclear magnetic resonance shows diagnostic peaks at δ 46 ppm (CH2), δ 120 ppm (C=CH2), and δ 130 ppm (quaternary carbon).

Infrared spectroscopy reveals characteristic absorption bands at 3350-3200 cm⁻¹ (N-H stretching), 1640 cm⁻¹ (C=C stretching), and 650 cm⁻¹ (C-Br stretching) [16]. Mass spectrometry shows the molecular ion peaks at m/z 136/138 with the characteristic bromine isotope pattern, and a base peak at m/z 57 corresponding to the loss of bromine [17].

Scalability and Process Chemistry Considerations

The transition from laboratory to industrial scale synthesis of 2-bromoallylamine requires careful evaluation of multiple factors including safety, environmental impact, cost-effectiveness, and regulatory compliance. Each synthetic route presents unique challenges and opportunities when considered for large-scale implementation.

For laboratory scale synthesis (1-10 grams), the Gabriel synthesis approach offers excellent reproducibility and product quality. The well-defined reaction conditions and straightforward purification procedures make this method ideal for research applications and method development studies [3].

Pilot plant scale operations (100-1000 grams) benefit from the robustness of the Delépine reaction, particularly when optimized solvent recovery systems are implemented [7]. The use of recyclable solvents such as chloroform, combined with efficient distillation and crystallization procedures, makes this approach economically attractive for intermediate scale production.

Production scale synthesis (>10 kg) requires specialized reactor designs and comprehensive safety systems due to the handling of hazardous reagents [6]. Continuous flow processes show particular promise for large-scale implementation, as they provide enhanced heat and mass transfer characteristics while minimizing batch-to-batch variability.

Process optimization studies have identified several critical parameters that influence both yield and product quality. Temperature control within ±2°C is essential for maintaining consistent reaction rates and preventing side reactions [11]. Residence time optimization in flow systems typically ranges from 10-30 minutes depending on the specific synthetic route employed.

Quality control protocols must address the unique analytical challenges associated with 2-bromoallylamine, including its potential for polymerization and sensitivity to atmospheric moisture [18]. High-performance liquid chromatography methods provide the necessary sensitivity and specificity for impurity profiling, with limits of detection typically in the 0.01-0.1% range.

Environmental considerations play an increasingly important role in process selection, with particular attention to waste stream composition and treatment requirements [7]. The generation of formaldehyde in Delépine reaction processes necessitates specialized waste treatment protocols, while hydrazine-based methods require careful handling and disposal procedures.

XLogP3

0.4

UNII

PV82C960TE

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

6943-51-7

Wikipedia

Allylamine, 2-bromo-

Dates

Last modified: 08-15-2023

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